molecular formula C18H11Cl2N3O4 B2548710 N-[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-7-methoxy-1-benzofuran-2-carboxamide CAS No. 1172551-31-3

N-[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-7-methoxy-1-benzofuran-2-carboxamide

Cat. No.: B2548710
CAS No.: 1172551-31-3
M. Wt: 404.2
InChI Key: ZFUIBHYEXBTQDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-7-methoxy-1-benzofuran-2-carboxamide is a synthetic small molecule designed for research applications. It features a 1,3,4-oxadiazole core, a heterocycle recognized for its broad bioisosteric properties and presence in compounds with diverse biological activities . The structure is elaborated with a 2,4-dichlorophenyl substitution and a 7-methoxybenzofuran-2-carboxamide group, motifs often associated with potential pharmacological activity in preclinical research. The 1,3,4-oxadiazole ring is a known bioisostere for ester and amide functional groups, which can enhance metabolic stability, making it a valuable scaffold in medicinal chemistry and drug discovery efforts . Similarly, the benzofuran moiety is a privileged structure in the development of bioactive molecules . Based on its structural features, this compound may be of interest for investigating enzyme inhibition or receptor signaling pathways. Researchers are advised to conduct their own thorough characterization and validation to determine the compound's specific mechanism of action and suitability for their particular research objectives. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

N-[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-7-methoxy-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl2N3O4/c1-25-13-4-2-3-9-7-14(26-15(9)13)16(24)21-18-23-22-17(27-18)11-6-5-10(19)8-12(11)20/h2-8H,1H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFUIBHYEXBTQDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NC3=NN=C(O3)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzofuran Ring Formation

The benzofuran core is synthesized via Perkin cyclization or acid-catalyzed cyclodehydration :

  • Starting Material : 7-Methoxy-2-hydroxybenzoic acid is treated with acetic anhydride in the presence of sodium acetate at 140–160°C, yielding 7-methoxy-1-benzofuran-2-carboxylic acid.
  • Alternative Route : 2-Hydroxy-4-methoxyacetophenone undergoes iodination followed by Ullmann coupling with copper(I) oxide to form the benzofuran skeleton.

Key Conditions :

  • Reaction temperature: 140–160°C
  • Catalyst: Pyridine or DMAP for improved yields (75–85%).

Conversion to Carboxamide

The carboxylic acid is activated for amide bond formation:

  • Chlorination : Reacting with thionyl chloride (SOCl₂) at reflux (70°C, 4 h) to form 7-methoxy-1-benzofuran-2-carbonyl chloride.
  • Amination : Treating the acyl chloride with ammonium hydroxide or a primary amine in anhydrous THF at 0–5°C.

Yield Optimization :

  • Use of Schlenk techniques to exclude moisture improves amidation efficiency (yield: 80–90%).

Synthesis of the 5-(2,4-Dichlorophenyl)-1,3,4-Oxadiazol-2-Amine Intermediate

Hydrazide Formation

  • Starting Material : 2,4-Dichlorobenzoic acid is converted to its methyl ester via Fischer esterification (H₂SO₄, methanol, reflux).
  • Hydrazinolysis : Reacting the ester with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol at 60°C for 6 h to yield 2,4-dichlorobenzohydrazide.

Critical Parameters :

  • Molar ratio of hydrazine to ester: 1.2:1
  • Reaction monitoring via TLC (eluent: ethyl acetate/hexane 3:7).

Oxadiazole Cyclization

The hydrazide undergoes cyclization to form the 1,3,4-oxadiazole ring:

  • CS₂-Mediated Cyclization :
    • 2,4-Dichlorobenzohydrazide is treated with carbon disulfide (CS₂) and sodium ethoxide (NaOEt) in ethanol under reflux (12 h).
    • Acidification with concentrated HCl precipitates 5-(2,4-dichlorophenyl)-1,3,4-oxadiazole-2-thiol.
  • Amination :
    • The thiol group is displaced by ammonia using a Ullmann-type coupling with CuI/L-proline catalyst in DMSO at 110°C.

Yield Data :

  • Cyclization step: 70–75%
  • Amination step: 60–65%.

Final Coupling and Amidation

Carbodiimide-Mediated Coupling

The benzofuran carbonyl chloride reacts with the oxadiazol-2-amine:

  • Conditions :
    • Solvent: Anhydrous DMF
    • Coupling agent: N,N’-Dicyclohexylcarbodiimide (DCC)
    • Temperature: 0°C → room temperature (24 h).
  • Workup :
    • Filter to remove dicyclohexylurea byproduct.
    • Purify via column chromatography (SiO₂, ethyl acetate/hexane 1:1).

Yield : 65–70%

Alternative Microwave-Assisted Synthesis

To reduce reaction time:

  • Combine 7-methoxy-1-benzofuran-2-carbonyl chloride and 5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-amine in acetonitrile.
  • Irradiate at 100°C (300 W, 20 min) using a microwave synthesizer.

Advantages :

  • Reaction time reduced from 24 h to 20 min.
  • Yield improvement to 75–80%.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, oxadiazole-H), 7.85–7.65 (m, 3H, dichlorophenyl), 7.45 (d, J = 8.4 Hz, 1H, benzofuran-H), 6.95 (dd, J = 8.4, 2.4 Hz, 1H), 6.80 (d, J = 2.4 Hz, 1H), 3.90 (s, 3H, OCH₃).
  • LC-MS : m/z 448.1 [M+H]⁺ (calculated: 447.6).

Industrial-Scale Considerations

Cost-Effective Modifications

  • Replace DCC with EDC·HCl to reduce reagent cost.
  • Use flow chemistry for continuous cyclization and amidation steps (patent WO2014188453A2).

Environmental Impact Mitigation

  • Recover CS₂ via distillation in the cyclization step.
  • Replace DMF with cyclopentyl methyl ether (CPME) as a greener solvent.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring or the carboxamide moiety, potentially leading to ring-opening or amine formation.

    Substitution: The dichlorophenyl group can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a suitable catalyst.

    Substitution: Electrophiles like halogens or nitro groups, often in the presence of Lewis acids.

Major Products

    Oxidation: Hydroxylated derivatives.

    Reduction: Amines or ring-opened products.

    Substitution: Various substituted dichlorophenyl derivatives.

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C16H13Cl2N3O3
  • Molecular Weight : 364.20 g/mol
  • CAS Number : 23589-75-5

The compound features a benzofuran moiety linked to an oxadiazole ring, which is known for its diverse biological activities.

Anticancer Activity

Research indicates that derivatives of oxadiazoles exhibit significant anticancer properties. The compound N-[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-7-methoxy-1-benzofuran-2-carboxamide has been studied for its cytotoxic effects against various cancer cell lines. In vitro assays have shown that this compound can induce apoptosis in cancer cells by damaging their DNA, thus inhibiting tumor growth effectively .

Antidiabetic Properties

Preliminary studies suggest that compounds containing the oxadiazole structure may possess antidiabetic effects. For instance, similar derivatives have demonstrated the ability to lower glucose levels in genetically modified diabetic models, indicating potential use in diabetes management .

Antimicrobial Activity

The oxadiazole derivatives are also being explored for their antimicrobial properties. Studies have shown that these compounds can exhibit activity against various bacterial strains, making them candidates for further development as antimicrobial agents .

Table: Synthesis Overview

StepReaction TypeReagents UsedConditions
1Cyclization2,4-Dichlorophenyl hydrazine + acid anhydrideHeat
2CouplingBenzofuran derivative + coupling agentReflux
3FunctionalizationAmine + carbonyl compoundMild conditions

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer properties of oxadiazole derivatives including this compound:

  • Cell Lines Used : LN229 (Glioblastoma)
  • Results : Significant cytotoxicity was observed with an IC50 value indicating effective concentration required to inhibit cell growth .

Case Study 2: Antidiabetic Activity

Another study involved testing the compound in a Drosophila melanogaster model:

  • Findings : The compound significantly reduced glucose levels compared to control groups, suggesting its potential as an antidiabetic agent .

Mechanism of Action

The mechanism of action of N-[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-7-methoxy-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence various biochemical pathways, such as signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from the Journal of Arabian Medicinal Chemistry (2020)

Four oxadiazole-thiazolylpropanamide derivatives (7c–7f) were analyzed in . Key comparisons include:

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Structural Features
Target Compound C₁₈H₁₂Cl₂N₃O₄ ~438 Not reported Benzofuran-carboxamide, dichlorophenyl-oxadiazole
7c () C₁₆H₁₇N₅O₂S₂ 375 134–136 Oxadiazole-thiazolylpropanamide, 3-methylphenyl
7d () C₁₇H₁₉N₅O₂S₂ 389 148–150 Oxadiazole-thiazolylpropanamide, 4-methylphenyl
7e () C₁₇H₁₉N₅O₂S₂ 389 162–164 Oxadiazole-thiazolylpropanamide, 2,4-dimethylphenyl
7f () C₁₇H₁₉N₅O₂S₂ 389 176–178 Oxadiazole-thiazolylpropanamide, 2,5-dimethylphenyl

Key Differences :

  • The target compound lacks the sulfanyl-thiazole linkage present in 7c–7f, replacing it with a benzofuran-carboxamide scaffold.
  • Melting points for 7c–7f (134–178°C) suggest moderate thermal stability, which may correlate with the target compound’s stability given shared oxadiazole and aromatic motifs.
Pharmacologically Active Analogues from G Protein-Coupled Receptors and Ion Channels Guide (2011)
Compound Key Structural Features Pharmacological Target
Target Benzofuran-carboxamide, dichlorophenyl-oxadiazole Hypothetical: Cannabinoid receptors (CB1/CB2)
Rimonabant Pyrazole-carboxamide, dichlorophenyl, chlorophenyl CB1 antagonist (IC₅₀ = 1.98 nM)
AM251 Pyrazole-carboxamide, iodophenyl, dichlorophenyl CB1 antagonist (IC₅₀ = 8.3 nM)
PSN375963 Oxadiazole-pyridine, cyclohexyl Not specified; oxadiazole bioisostere
PSN632408 Oxadiazole-piperidine, pyridinyl Not specified; ion channel modulator

Key Comparisons :

  • Dichlorophenyl Motif : Both the target compound and rimonabant/AM251 feature dichlorophenyl groups, which are critical for CB1 receptor binding in rimonabant . This suggests the target may interact with similar receptors.
  • Oxadiazole vs.
  • Benzofuran vs. Pyridine : The benzofuran core distinguishes the target from PSN375963 (pyridine-linked oxadiazole), which could influence solubility or aromatic stacking interactions.

Research Implications and Hypotheses

  • Bioactivity Prediction: The dichlorophenyl-oxadiazole motif in the target compound may confer affinity for cannabinoid or serotonin receptors, akin to rimonabant or AS1269574 (a bromophenyl-pyrimidine ethanolamine in ) .
  • Synthetic Feasibility : The melting points and molecular weights of 7c–7f () suggest that the target compound’s synthesis would require optimization for crystallinity and purity .
  • ADME Properties : The methoxy group on benzofuran may enhance metabolic stability compared to methyl groups in 7c–7f, while the dichlorophenyl group could increase logP values, impacting bioavailability.

Biological Activity

N-[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-7-methoxy-1-benzofuran-2-carboxamide is a compound of significant interest due to its potential biological activities. The structure incorporates a benzofuran moiety linked to an oxadiazole ring, which is known for its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

PropertyValue
Molecular Formula C19H16Cl2N4O3
Molecular Weight 405.26 g/mol
CAS Number 23589-75-5
LogP 3.07010
PSA (Polar Surface Area) 71.34 Ų

The biological activity of this compound is primarily attributed to its interaction with specific enzyme targets and cellular pathways.

  • Antiviral Activity : Preliminary studies indicate that compounds with similar structures exhibit inhibitory effects against Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp). Molecular docking studies have shown that benzofuran derivatives can bind effectively to the active sites of viral enzymes, suggesting potential as antiviral agents .
  • Antitumor Activity : The compound has been evaluated for cytotoxicity against various cancer cell lines. In vitro studies have demonstrated that benzofuran-based oxadiazoles exhibit significant cytotoxic effects against MCF-7 (breast cancer) and Bel-7402 (liver cancer) cell lines, indicating their potential as chemotherapeutic agents .
  • Antibacterial Properties : Some derivatives have shown promising antibacterial activities against Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of key bacterial enzymes, leading to cell death .

Case Study 1: Antiviral Activity Against HCV

In a study focused on evaluating the efficacy of benzofuran derivatives against HCV, molecular docking simulations revealed strong binding affinities for several compounds in the series. For instance, one derivative exhibited a binding affinity score of −15.42 Kcal/mol compared to the standard drug Nesbuvir . This suggests that modifications in the structure can enhance antiviral potency.

Case Study 2: Cytotoxicity in Cancer Cells

Research conducted on a series of oxadiazole derivatives highlighted their cytotoxic effects in vitro. Specifically, compound 69c was found to exhibit higher cytotoxicity than standard chemotherapy agents like cisplatin when tested on MCF-7 cells . This underscores the potential for developing new anticancer therapies based on this scaffold.

Case Study 3: Antibacterial Activity

A recent investigation into the antibacterial properties of similar compounds revealed significant activity against Pseudomonas aeruginosa and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicated that some derivatives were more effective than traditional antibiotics .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-7-methoxy-1-benzofuran-2-carboxamide, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves multi-step protocols:

Benzofuran Core Formation : Cyclization of substituted phenols with α,β-unsaturated carbonyl compounds under acidic conditions (e.g., H₂SO₄ catalysis) .

Oxadiazole Ring Construction : Reaction of benzofuran-2-carboxylic acid hydrazide with 2,4-dichlorobenzoyl chloride, followed by cyclization using POCl₃ or PCl₅ at 80–100°C .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity (>95%) .

  • Key Considerations : Optimize temperature and stoichiometry to minimize byproducts like uncyclized intermediates.

Q. How is structural characterization performed for this compound, and what analytical techniques are critical?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., methoxy at δ 3.8–4.0 ppm, dichlorophenyl aromatic protons at δ 7.2–7.8 ppm) .
  • Mass Spectrometry : HRMS (ESI) confirms molecular weight (e.g., [M+H]⁺ at m/z 447.04 for C₁₉H₁₂Cl₂N₂O₄) .
  • X-ray Crystallography : Resolves crystal packing and dihedral angles between benzofuran and oxadiazole rings (e.g., angles ~25–35°) .

Advanced Research Questions

Q. What strategies are employed to evaluate the compound’s bioactivity, particularly its anticancer potential?

  • Methodological Answer :

  • In Vitro Assays :
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., IC₅₀ values against HeLa or MCF-7 cells) .
  • Apoptosis : Flow cytometry (Annexin V/PI staining) to quantify apoptotic cells .
  • Target Identification : Molecular docking studies (e.g., binding affinity to tubulin or topoisomerase II) guide mechanistic hypotheses .
    • Data Interpretation : Compare dose-response curves and validate targets via Western blot (e.g., caspase-3 activation) .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Purity Verification : Reanalyze compound batches via HPLC (e.g., >98% purity reduces false positives) .
  • Assay Standardization : Use common cell lines (e.g., NCI-60 panel) and control compounds (e.g., doxorubicin) to normalize results .
  • Meta-Analysis : Pool data from multiple studies to identify trends (e.g., higher activity against hematological vs. solid tumors) .

Q. What computational methods are used to predict structure-activity relationships (SAR) for derivatives of this compound?

  • Methodological Answer :

  • QSAR Modeling : Train models using descriptors like logP, polar surface area, and H-bond acceptors to predict IC₅₀ values .
  • Dynamics Simulations : MD simulations (e.g., GROMACS) assess binding stability to targets like kinase domains over 100-ns trajectories .
  • Substituent Screening : Virtual libraries of oxadiazole/benzofuran analogs prioritize synthesis of high-scoring candidates (e.g., -CF₃ or -NO₂ substitutions) .

Data Contradiction Analysis

Q. How do variations in synthetic protocols impact reported purity and bioactivity?

  • Case Study :

  • Issue : One study reports 95% purity (HPLC) with IC₅₀ = 8 µM , while another cites 85% purity (IC₅₀ = 25 µM) .
  • Resolution : Impurities (e.g., unreacted hydrazide) may inhibit target binding. Reproduce synthesis using POCl₃ cyclization and rigorous purification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.